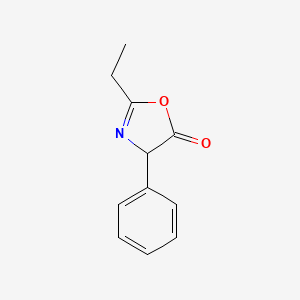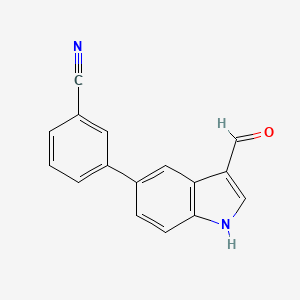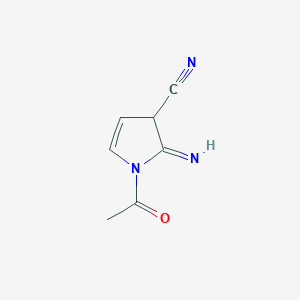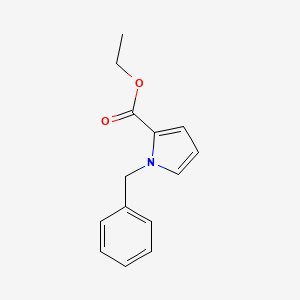
3,4,5-Trimethyl-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethyl-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound. It is part of the pyrrole family, which is known for its diverse biological and medicinal properties. This compound is characterized by its three methyl groups attached to the pyrrole ring, making it a unique derivative of pyrrole.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-2H-pyrrol-2-one can be achieved through various methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . This method is advantageous due to its simplicity and the availability of inexpensive precursors.
Industrial Production Methods
In an industrial setting, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of robust catalysts and optimized reaction conditions to facilitate the cyclization and subsequent purification steps .
化学反应分析
Types of Reactions
3,4,5-Trimethyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can have enhanced biological activities or different physical properties .
科学研究应用
3,4,5-Trimethyl-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antidiabetic and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4,5-Trimethyl-2H-pyrrol-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to altered cellular functions. For example, some derivatives of pyrrole are known to inhibit enzymes like EGFR and VEGFR, which are involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
Pyrrole: The parent compound, known for its biological activity.
Pyrrolidine: A saturated derivative with different pharmacological properties.
Pyrrolopyrazine: Contains an additional pyrazine ring, offering a different set of biological activities.
Uniqueness
3,4,5-Trimethyl-2H-pyrrol-2-one stands out due to its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its three methyl groups provide steric hindrance and electronic effects that can influence its interactions with biological targets and its behavior in chemical reactions .
属性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC 名称 |
3,4,5-trimethylpyrrol-2-one |
InChI |
InChI=1S/C7H9NO/c1-4-5(2)7(9)8-6(4)3/h1-3H3 |
InChI 键 |
YYKIHALFZZAGAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)


![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)




![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)

![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)

